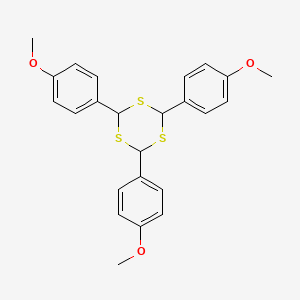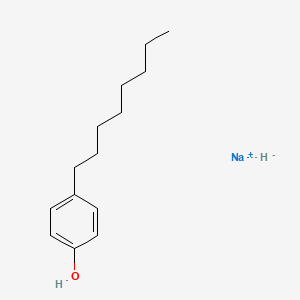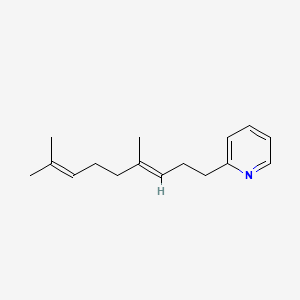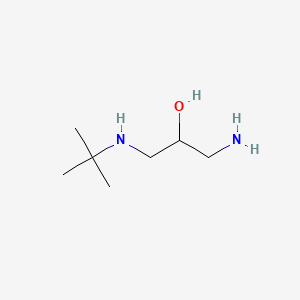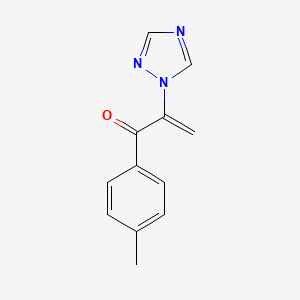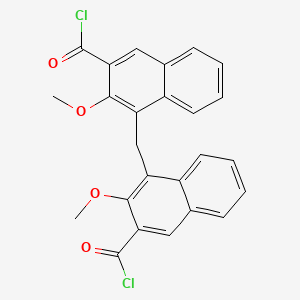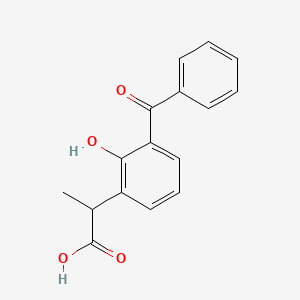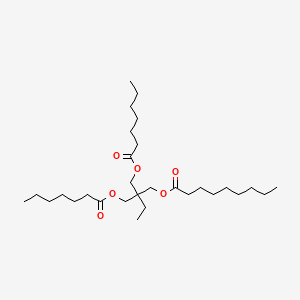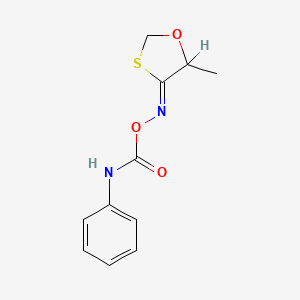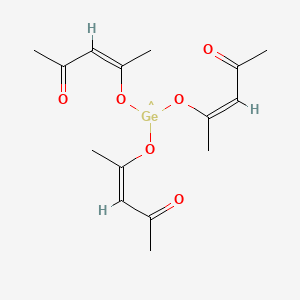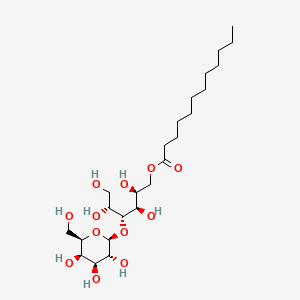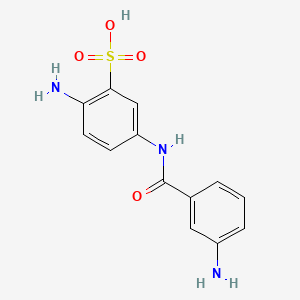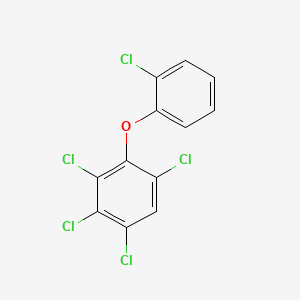
2,2',3,4,6-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of the broader class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
The synthesis of 2,2’,3,4,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
2,2’,3,4,6-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions include various chlorinated and dechlorinated derivatives .
Scientific Research Applications
2,2’,3,4,6-Pentachlorodiphenyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,3,4,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxicological effects such as endocrine disruption and oxidative stress .
Comparison with Similar Compounds
2,2’,3,4,6-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
2,2’,4,4’,6-Pentachlorodiphenyl ether: Shares a similar structure but differs in the position of chlorine atoms.
2,2’,3,3’,6-Pentachlorodiphenyl ether: Another isomer with different chlorine substitution patterns.
The uniqueness of 2,2’,3,4,6-Pentachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical properties and biological activity .
Properties
CAS No. |
182346-19-6 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H |
InChI Key |
VMHYACXCJLMWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


